1-(1-Hydroxynaphthalen-2-yl)-3-(3-nitrophenyl)prop-2-en-1-one
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Overview
Description
1-(1-Hydroxynaphthalen-2-yl)-3-(3-nitrophenyl)prop-2-en-1-one is an organic compound that belongs to the class of chalcones. Chalcones are aromatic ketones with two phenyl rings that are known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-Hydroxynaphthalen-2-yl)-3-(3-nitrophenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 1-hydroxy-2-naphthaldehyde and 3-nitroacetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually conducted in an ethanol or methanol solvent under reflux conditions.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the Claisen-Schmidt condensation reaction. This would require optimization of reaction conditions, purification processes, and ensuring the safety and efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(1-Hydroxynaphthalen-2-yl)-3-(3-nitrophenyl)prop-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The nitro group can be reduced to an amine group.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reagents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) or tin(II) chloride (SnCl₂) can be used.
Substitution: Various electrophiles or nucleophiles can be used depending on the desired substitution reaction.
Major Products Formed
Oxidation: Formation of naphthoquinone derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted chalcones.
Scientific Research Applications
Chemistry: Used as a starting material for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications due to its biological activities.
Industry: Used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(1-Hydroxynaphthalen-2-yl)-3-(3-nitrophenyl)prop-2-en-1-one depends on its specific application. For example, its antimicrobial activity may involve the disruption of microbial cell membranes or inhibition of essential enzymes. Its anticancer activity may involve the induction of apoptosis (programmed cell death) in cancer cells through various molecular pathways.
Comparison with Similar Compounds
Similar Compounds
Chalcone: The parent compound of the chalcone family.
Flavonoids: A class of compounds structurally related to chalcones with various biological activities.
Curcumin: A natural compound with a similar structure and known for its anti-inflammatory and anticancer properties.
Uniqueness
1-(1-Hydroxynaphthalen-2-yl)-3-(3-nitrophenyl)prop-2-en-1-one is unique due to the presence of both hydroxyl and nitro functional groups, which can impart distinct chemical reactivity and biological activities compared to other chalcones and related compounds.
Properties
CAS No. |
108124-52-3 |
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Molecular Formula |
C19H13NO4 |
Molecular Weight |
319.3 g/mol |
IUPAC Name |
1-(1-hydroxynaphthalen-2-yl)-3-(3-nitrophenyl)prop-2-en-1-one |
InChI |
InChI=1S/C19H13NO4/c21-18(11-8-13-4-3-6-15(12-13)20(23)24)17-10-9-14-5-1-2-7-16(14)19(17)22/h1-12,22H |
InChI Key |
JALZPTHFPCBWAX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2O)C(=O)C=CC3=CC(=CC=C3)[N+](=O)[O-] |
Origin of Product |
United States |
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